molecular formula C20H24N2O4S B14960313 2-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

2-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

Cat. No.: B14960313
M. Wt: 388.5 g/mol
InChI Key: DDOMHKWMZZWGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its complex structure, which includes an ethoxy group, a piperidine sulfonyl group, and a benzamide moiety.

Preparation Methods

The synthesis of 2-ETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE typically involves multiple steps, including the formation of the piperidine ring and the subsequent attachment of the sulfonyl and benzamide groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

2-ETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-ETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biological effects, including the modulation of signaling pathways and the inhibition of specific enzymes.

Comparison with Similar Compounds

2-ETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE can be compared with other piperidine derivatives, such as:

The uniqueness of 2-ETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE lies in its specific structure and the resulting biological activities, which make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

2-ethoxy-N-(4-piperidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C20H24N2O4S/c1-2-26-19-9-5-4-8-18(19)20(23)21-16-10-12-17(13-11-16)27(24,25)22-14-6-3-7-15-22/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,21,23)

InChI Key

DDOMHKWMZZWGNG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.